5-(Trifluoromethyl)thiophene-2-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(trifluoromethyl)thiophene-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3NS/c7-6(8,9)5-2-1-4(3-10)11-5/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQFMQSJBQPVCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)thiophene-2-carbonitrile typically involves the introduction of a trifluoromethyl group to a thiophene ring followed by the addition of a cyano group. One common method involves the reaction of 2-thiophenecarbonitrile with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)thiophene-2-carbonitrile undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of the trifluoromethyl group makes the thiophene ring more reactive towards electrophiles.
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are commonly used.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide are employed.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are effective.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution may yield halogenated derivatives, while nucleophilic substitution can produce various substituted thiophenes.
Scientific Research Applications
5-(Trifluoromethyl)thiophene-2-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)thiophene-2-carbonitrile involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The cyano group can form hydrogen bonds and participate in nucleophilic interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Structural and Electronic Modifications
Amino Methyl-Substituted Derivatives
Compounds such as 5-(((4-methoxybenzyl)(pyridin-3-ylmethyl)amino)methyl)thiophene-2-carbonitrile (24) and 5-(((2-fluorobenzyl)(pyridin-3-ylmethyl)amino)methyl)thiophene-2-carbonitrile (26) () feature amino-methyl linkages with aromatic substituents. These derivatives are synthesized via reductive amination (Methods A/C) and exhibit distinct electronic profiles due to the electron-donating (e.g., -OCH₃) or withdrawing (e.g., -F) groups on the benzyl moiety. Compared to 5-(Trifluoromethyl)thiophene-2-carbonitrile, these compounds show:
- Lower thermal stability due to the presence of labile amino-methyl groups.
- Enhanced solubility in polar solvents (e.g., DMSO) owing to the basic amine functionality.
- Diverse biological activity , as seen in their application as REV-ERBα modulators ().
Key Data :
| Compound | Substituents | LCMS Purity (%) | HRMS (M+H)+ | Reference |
|---|---|---|---|---|
| This compound | -CF₃, -CN | N/A | Not reported | - |
| 24 | -OCH₃, pyridinyl | 100 | 313.1220 | |
| 26 | -F, pyridinyl | >95 | Not reported |
Extended Conjugated Systems
Compounds like 5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carbonitrile (terthiophene derivative, CAS 110230-97-2) and 5-(2-thiophen-2-ylvinyl)thiophene-2-carbonitrile (-14) feature extended π-conjugation through additional thiophene or vinyl-thiophene units. These structural differences lead to:
- Reduced band gaps (1.5–2.0 eV), making them suitable for optoelectronic applications.
- Quasi-reversible electrochemical behavior in acetonitrile (E₁/₂ = -1.36 V), contrasting with the irreversible redox processes of this compound .
Key Data :
Sulfur-Containing Substituents
5-((4-(Phenylsulfonyl)phenyl)thio)thiophene-2-carbonitrile (29) () incorporates a sulfonyl (-SO₂) group, which introduces strong electron-withdrawing effects comparable to -CF₃. However, the sulfonyl group:
- Increases molecular weight (MW = 378.47 vs. 191.28 for the trifluoromethyl derivative).
Heterocyclic and Aromatic Substituents
- 2-[4-(6-Cyanobenzothiazol-2-yl)phenyl]-5-thiophenecarbonitrile (2b) () combines a benzothiazole unit, contributing to rigid planar geometry and high melting points (182–184°C). This contrasts with the flexible -CF₃ group in the target compound.
- 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile () features a nitro (-NO₂) group, which introduces strong electron withdrawal but reduces stability due to nitro group lability.
Biological Activity
5-(Trifluoromethyl)thiophene-2-carbonitrile is a heterocyclic compound characterized by the presence of a thiophene ring, a trifluoromethyl group, and a cyano group. Its molecular formula is C6H3F3N. This compound has attracted attention in various fields, including medicinal chemistry, due to its potential biological activities and applications in pharmaceuticals and agrochemicals.
The unique structure of this compound contributes to its distinctive reactivity and biological activity. The trifluoromethyl group enhances its electron-withdrawing capabilities, which can affect its interactions with biological targets. The thiophene ring is known for its role in various bioactive compounds, making this compound a candidate for further research into its therapeutic potential.
Antimicrobial Activity
Research indicates that thiophene derivatives, including this compound, exhibit antimicrobial properties. In studies involving similar compounds, the presence of the cyano group has been linked to enhanced activity against various bacterial strains. For example, compounds with structural similarities have shown significant inhibitory effects against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
Thiophene derivatives have been documented to possess anti-inflammatory activity. In particular, compounds with similar structures have demonstrated the ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory process. For instance, certain thiophene-based compounds have shown IC50 values in the low micromolar range against these enzymes . The potential mechanism involves modulation of pro-inflammatory cytokines such as TNF-α and IL-6.
Anticancer Potential
The anticancer properties of thiophene derivatives are also noteworthy. Studies have shown that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. For example, related compounds have exhibited cytotoxic effects against several cancer cell lines, suggesting that this compound may share similar properties .
Structure-Activity Relationship (SAR)
The structure-activity relationship of thiophene-based compounds provides insights into how modifications affect their biological activities. The presence of electron-withdrawing groups like trifluoromethyl can enhance potency by increasing lipophilicity and improving membrane permeability. A comparative analysis of related compounds highlights that modifications at specific positions on the thiophene ring can significantly alter biological efficacy .
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C6H3F3N | Antimicrobial, anti-inflammatory, anticancer |
| 4-(Trifluoromethyl)benzonitrile | C8H4F3N | Antimicrobial |
| 3-Amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid | C12H8F3N2O2S | Enhanced biological activity |
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various thiophene derivatives found that those with cyano substituents had improved efficacy against Gram-positive bacteria compared to their non-cyano counterparts. This suggests that this compound could be explored as a lead compound for developing new antibiotics .
- Anti-inflammatory Mechanism : In vivo studies demonstrated that certain thiophene derivatives reduced inflammation markers in animal models of arthritis. The administration of these compounds significantly lowered levels of pro-inflammatory cytokines, indicating their potential as therapeutic agents for inflammatory diseases .
- Anticancer Activity : A recent investigation into the cytotoxic effects of thiophene derivatives revealed that some analogs exhibited IC50 values comparable to established chemotherapeutics against breast cancer cell lines. This positions this compound as a promising candidate for further development in cancer therapy .
Q & A
Basic: What are the established synthetic routes for 5-(Trifluoromethyl)thiophene-2-carbonitrile, and how do reaction conditions influence yield?
Methodological Answer:
Synthesis typically involves functionalization of thiophene precursors. A common approach is the direct trifluoromethylation of 2-cyanothiophene derivatives using reagents like CFCu or CFI under catalytic conditions. For example:
- Step 1: Bromination of thiophene-2-carbonitrile at the 5-position using N-bromosuccinimide (NBS) in DMF .
- Step 2: Trifluoromethylation via Ullmann-type coupling with CuI and a CF source (e.g., TMSCF) in DMSO at 80–100°C .
Key Factors Affecting Yield:
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 80–100°C | Higher temperatures accelerate coupling but may degrade intermediates. |
| Catalyst Loading | 10–15 mol% CuI | Insufficient catalyst reduces conversion; excess increases side products. |
| Solvent | Polar aprotic (DMF, DMSO) | Stabilizes intermediates and enhances reagent solubility. |
Yield optimization requires careful control of stoichiometry and exclusion of moisture .
Advanced: How do electronic effects of the trifluoromethyl and cyano groups influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
The electron-withdrawing trifluoromethyl (-CF) and cyano (-CN) groups deactivate the thiophene ring, directing electrophilic substitution to the 4-position. However, in Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura):
- Mechanism: The -CF group increases oxidative addition efficiency at the 5-position due to enhanced electrophilicity .
- Challenges: Steric hindrance from -CF reduces coupling rates; using bulky ligands (e.g., SPhos) improves selectivity .
Experimental Validation:
- F NMR Spectroscopy: Monitors reaction progress by tracking fluorine-environment changes .
- DFT Calculations: Predict regioselectivity by analyzing electron density maps at the 4- vs. 5-positions .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- H NMR: Identifies aromatic protons (δ 7.2–7.8 ppm for thiophene H-3 and H-4) and confirms absence of impurities.
- C NMR: Detects cyano carbon (δ ~115 ppm) and CF carbon (δ ~125 ppm, quartets due to coupling) .
- IR Spectroscopy: Strong absorption at ~2220 cm (C≡N stretch) and 1120–1250 cm (C-F stretches) .
- Mass Spectrometry (HRMS): Confirms molecular ion [M+H] at m/z 222.09 (calculated for CHFNS) .
Advanced: How can conflicting crystallographic and computational data on the molecular geometry of this compound be resolved?
Methodological Answer:
Discrepancies between X-ray crystallography (solid-state) and DFT (gas-phase) often arise from crystal packing effects. To resolve:
Variable-Temperature XRD: Assess thermal motion and confirm bond lengths (e.g., C-CF vs. C-CN) .
Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., F···H contacts) influencing solid-state geometry .
Solvent-Modeled DFT: Compare gas-phase calculations with PCM (Polarizable Continuum Model) simulations to mimic solution-phase behavior .
Example Data Conflict:
| Parameter | XRD (Solid) | DFT (Gas) | Adjusted DFT (PCM) |
|---|---|---|---|
| C2-C3 Bond Length | 1.42 Å | 1.38 Å | 1.40 Å |
| Dihedral Angle (CF-Ring) | 12° | 5° | 10° |
Basic: What are the primary applications of this compound in medicinal chemistry research?
Methodological Answer:
The compound serves as a key intermediate in drug discovery:
- Kinase Inhibitor Synthesis: Reacts with aminopyridines to form hinge-binding motifs in ATP-competitive inhibitors .
- Protease Targeting: The -CF group enhances metabolic stability in peptidomimetic scaffolds .
Case Study:
- Step 1: Coupling with 4-aminopiperidine via SNAr reaction (KCO, DMF, 60°C).
- Step 2: Screening against TRPA1 receptors shows IC = 120 nM, validated via patch-clamp assays .
Advanced: How can researchers address contradictory data in the literature regarding the compound’s solubility and stability?
Methodological Answer:
Discrepancies in solubility (e.g., DMSO vs. THF) arise from measurement protocols:
Standardized Solubility Testing: Use USP <1236> guidelines with controlled humidity and temperature .
Accelerated Stability Studies: Expose the compound to stressors (heat, light) and monitor degradation via HPLC-UV at 254 nm .
Reported Data Comparison:
| Solvent | Literature A (mg/mL) | Literature B (mg/mL) | Proposed Resolution |
|---|---|---|---|
| DMSO | 25.3 | 18.7 | Validate via Karl Fischer titration (water content <0.1%) |
| THF | 12.1 | 8.9 | Use freshly distilled THF with BHT stabilizer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
